(5-Chloropyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (5-Chloropyridin-3-yl)methanamine dihydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
(5-Chloropyridin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Research into potential therapeutic agents for various diseases often involves this compound.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-3-yl)methanamine dihydrochloride
- (5-Fluoropyridin-3-yl)methanamine dihydrochloride
- (5-Iodopyridin-3-yl)methanamine dihydrochloride
Uniqueness
(5-Chloropyridin-3-yl)methanamine dihydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its bromine, fluorine, and iodine counterparts .
Properties
CAS No. |
1380300-42-4 |
---|---|
Molecular Formula |
C6H8Cl2N2 |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H |
InChI Key |
XSPVSFYWWIETPM-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1Cl)CN.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=C1Cl)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.